3'-?O-?Acetylhamaudol

Vue d'ensemble

Description

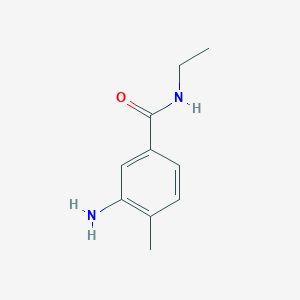

Le 3’-O-Acétylhamaudol est un composé naturel isolé des racines d’Angelica japonica et d’Angelica polymorpha. Il est connu pour ses activités biologiques significatives, en particulier ses propriétés antitumorales. Le composé est un dérivé phénolique et a été étudié pour ses applications thérapeutiques potentielles dans divers domaines, notamment l’oncologie et l’immunologie .

Mécanisme D'action

Les effets antitumoraux du 3’-O-Acétylhamaudol sont principalement dus à sa capacité à inhiber l’angiogenèse et à activer les lymphocytes intraépithéliaux intestinaux. Le composé cible les récepteurs du facteur de croissance endothélial vasculaire (VEGFR), ce qui conduit à l’inhibition de l’angiogenèse induite par le VEGF. De plus, il améliore la production d’interleukine-12 et d’interféron-gamma, qui sont essentielles pour la modulation de la réponse immunitaire .

Analyse Biochimique

Biochemical Properties

3’-O-Acetylhamaudol exhibits its anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes

Cellular Effects

In terms of cellular effects, 3’-O-Acetylhamaudol influences cell function by inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in tumor cells.

Molecular Mechanism

The molecular mechanism of 3’-O-Acetylhamaudol involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3’-O-Acétylhamaudol peut être synthétisé par acétylation de l’hamaudol, un autre composé naturel présent dans les mêmes sources végétales. Le processus d’acétylation implique généralement la réaction de l’hamaudol avec l’anhydride acétique en présence d’un catalyseur tel que la pyridine. La réaction est effectuée dans des conditions contrôlées pour assurer l’acétylation sélective du groupe hydroxyle en position 3’ .

Méthodes de production industrielle

La production industrielle de 3’-O-Acétylhamaudol implique l’extraction de l’hamaudol des racines d’Angelica japonica ou d’Angelica polymorpha, suivie de sa modification chimique par acétylation. Le processus d’extraction comprend des étapes d’extraction par solvant, de filtration et de purification pour isoler l’hamaudol. L’acétylation subséquente est réalisée dans des réacteurs à grande échelle dans des conditions optimisées pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 3’-O-Acétylhamaudol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en hamaudol.

Substitution : Le groupe acétyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l’hydroxylamine peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Hamaudol.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Le 3’-O-Acétylhamaudol a été largement étudié pour ses applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude de l’acétylation phénolique et de ses effets sur l’activité biologique.

Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et ses effets sur la prolifération et l’apoptose cellulaires.

Médecine : Exploré pour ses propriétés antitumorales, en particulier pour inhiber l’angiogenèse et activer les lymphocytes intraépithéliaux intestinaux.

Industrie : Applications potentielles dans le développement de produits thérapeutiques et de compléments alimentaires à base de produits naturels .

Comparaison Avec Des Composés Similaires

Composés similaires

Hamaudol : Le composé parent dont est dérivé le 3’-O-Acétylhamaudol.

8-Hydroxymethylhamaudol : Un autre dérivé ayant des activités biologiques similaires.

Arctigenin : Un composé naturel ayant des propriétés antitumorales comparables

Unicité

Le 3’-O-Acétylhamaudol est unique en raison de son acétylation spécifique en position 3’, qui améliore son activité biologique par rapport à son composé parent, l’hamaudol. L’acétylation augmente sa stabilité et sa biodisponibilité, ce qui en fait un agent antitumoral plus puissant .

Propriétés

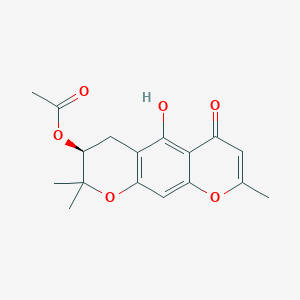

IUPAC Name |

[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMBJOBSCRAOAO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for 3'-O-acetylhamaudol?

A1: Research indicates that 3'-O-acetylhamaudol exhibits anti-HIV [] and anti-tumor activities [, ]. Notably, its anti-tumor action is suggested to involve dual mechanisms: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes [].

Q2: What is the primary source of 3'-O-acetylhamaudol, and are there other compounds found alongside it?

A2: 3'-O-acetylhamaudol is primarily isolated from the roots of Angelica species, including Angelica apaensis [] and Angelica japonica [, ]. Interestingly, its presence is often reported alongside other bioactive compounds like oxypeucedanin, isoimperatorin, byakangelicin, and various coumarins and polyacetylenes [, ].

Q3: Have there been any studies investigating the quantitative analysis of 3'-O-acetylhamaudol in plant material?

A3: Yes, a study employed a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify 3'-O-acetylhamaudol in the rhizome of Angelica polymorpha []. This method utilized a gradient elution system with methanol and water as the mobile phase and UV detection at a wavelength of 294 nm.

Q4: Are there any known metabolites of 3'-O-acetylhamaudol, and what are their potential biological activities?

A4: While the provided abstracts don't explicitly mention specific metabolites, one study investigated the metabolites of 3'-O-acetylhamaudol isolated from Angelica japonica roots and evaluated their antitumor activities []. This suggests the potential for discovering new bioactive derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B3182163.png)

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)